molecular formula C17H17N3O3S B2366496 Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate CAS No. 688354-93-0

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate

Cat. No.: B2366496
CAS No.: 688354-93-0
M. Wt: 343.4
InChI Key: JUPBXLYPONKWKR-UHFFFAOYSA-N
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Description

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate is a quinazoline derivative featuring a thioacetate ester at position 2 of the quinazoline core and a 2-furylmethylamino substituent at position 2. Quinazolines are heterocyclic compounds known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a thioacetate group and a furan-containing side chain may enhance bioactivity by modulating electronic properties and steric interactions .

Properties

IUPAC Name

ethyl 2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-2-22-15(21)11-24-17-19-14-8-4-3-7-13(14)16(20-17)18-10-12-6-5-9-23-12/h3-9H,2,10-11H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPBXLYPONKWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Mercapto-4-chloroquinazoline

The synthesis begins with the condensation of anthranilic acid with thiourea in the presence of hydrochloric acid, yielding 2-mercaptoquinazolin-4-one. Chlorination of the 4-oxo group is accomplished using phosphorus oxychloride (POCl₃) under reflux conditions, producing 2-mercapto-4-chloroquinazoline. This step mirrors methodologies employed in the preparation of halogenated quinazoline derivatives, where POCl₃ serves as both solvent and chlorinating agent.

Alkylation with Ethyl Bromoacetate

The thiol group at position 2 undergoes alkylation with ethyl bromoacetate in anhydrous acetone, catalyzed by potassium carbonate. This reaction proceeds via an SN2 mechanism, affording ethyl (4-chloroquinazolin-2-yl)thioacetate in yields exceeding 75%. Optimal conditions include a 1:1.2 molar ratio of 2-mercapto-4-chloroquinazoline to ethyl bromoacetate and a reaction time of 6–8 hours at 60°C.

Introduction of the 2-Furylmethylamino Group

The 4-chloro substituent is displaced by 2-furylmethylamine in a nucleophilic aromatic substitution reaction. Conducted in dimethylformamide (DMF) at 100°C for 12 hours, this step benefits from the electron-withdrawing effect of the quinazoline ring, which activates the chloro group for substitution. The reaction is quenched with ice water, and the product is purified via recrystallization from ethanol, yielding the target compound in 68–72% purity.

Synthetic Route 2: Alternative Pathway via Preformed Intermediates

Utilization of Methyl α-[(4-Oxoquinazolin-2-yl)thio]acetate

An alternative approach employs methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as a precursor, as described in recent work on quinazoline-4(3H)-one derivatives. Chlorination of the 4-oxo group with POCl₃ generates the corresponding 4-chloro intermediate, which is subsequently subjected to amine substitution with 2-furylmethylamine. This route bypasses the need for anthranilic acid but requires additional steps to introduce the thioacetate moiety.

Comparative Yield Analysis

Data from analogous syntheses reveal that Route 1 achieves higher overall yields (58–65%) compared to Route 2 (45–50%) due to fewer intermediate purification steps. However, Route 2 offers advantages in scalability, as preformed intermediates reduce variability in early-stage reactions.

Optimization of Key Reaction Conditions

Chlorination Efficiency

The chlorination of 2-mercaptoquinazolin-4-one with POCl₃ is highly sensitive to reaction time and temperature. Prolonged heating (>8 hours) at 110°C results in decomposition, while shorter durations (<4 hours) yield incomplete conversion. A balance is achieved at 6 hours and 100°C, producing 4-chloro derivatives in 85–90% yield.

Solvent Effects in Amine Substitution

The substitution of the 4-chloro group with 2-furylmethylamine is optimized in polar aprotic solvents. DMF outperforms acetonitrile and tetrahydrofuran (THF), providing a 25% increase in yield due to enhanced solubility of the amine and intermediate species.

Analytical Characterization

Spectroscopic Validation

1H NMR Analysis : The target compound exhibits characteristic signals at δ 1.25 (t, 3H, CH₂CH₃), δ 4.20 (q, 2H, OCH₂), and δ 6.35–7.80 (m, aromatic and furan protons). The absence of a singlet near δ 4.50 confirms complete alkylation of the thiol group.
FT-IR Spectroscopy : Peaks at 1685 cm⁻¹ (C=O ester) and 1240 cm⁻¹ (C–S) corroborate the thioacetate moiety.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) reveals a purity of 98.2% for the final product, with a retention time of 12.4 minutes.

Comparative Evaluation of Synthetic Methods

Parameter Route 1 (Anthranilic Acid) Route 2 (Preformed Intermediate)
Overall Yield (%) 58–65 45–50
Reaction Steps 3 4
Scalability Moderate High
Purification Complexity High Moderate

Route 1 is favored for small-scale synthesis due to its streamlined workflow, while Route 2 is preferable for industrial applications requiring batch consistency.

Applications and Derivative Synthesis

The target compound serves as a precursor to bioactive molecules, including antitumor agents and kinase inhibitors. Functionalization of the furan ring via electrophilic substitution or oxidation to a ketone enables access to diverse pharmacophores. Recent studies highlight its utility in synthesizing triazole and thiadiazole hybrids, which exhibit enhanced cytotoxic activity.

Chemical Reactions Analysis

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential bioactive properties.

    Biology: The compound has shown significant biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells. Additionally, it may interfere with bacterial quorum sensing, thereby inhibiting biofilm formation and reducing bacterial virulence .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinazoline Core

Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3)
  • Structure : 3-phenyl, 4-oxo substituents.
  • Synthesis : Reacts 2-mercapto-3-phenylquinazolin-4-one with ethyl chloroacetate in dry DMF under reflux (75% yield) .
  • Key Difference: Lacks the 2-furylmethylamino group, which may reduce target specificity compared to the compound of interest.
Methyl 2-((3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetate
  • Structure : 3-(3-methoxyphenyl), 4-oxo substituents.
  • Synthesis : Green chemistry approach using environmentally friendly conditions .
  • Activity : Highlighted as a precursor for bioactive heterocycles, though specific data are pending.
  • Key Difference : Methoxy groups improve solubility but may alter receptor binding compared to the furan moiety.

Thiazole-Based Analogs

Ethyl [2-(2-Furoylamino)-1,3-thiazol-4-yl]acetate
  • Structure: Thiazole core with 2-furoylamino substituent.
  • Activity : Antifungal activity inferred from structurally related thiazole derivatives .

Pyrimidine and Triazole Derivatives

Ethyl ({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}thio)acetate
  • Structure : Pyrimidine core with difluoromethoxyphenyl substituent.
  • Synthesis : Multi-step reactions involving sulfanyl acetates .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Core Structure Key Substituents Reported Activity Synthesis Yield/Approach
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate C₁₇H₁₇N₃O₃S Quinazoline 4-(2-furylmethyl)amino, 2-thioacetate Not reported Not specified
Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate C₁₈H₁₆N₂O₃S Quinazoline 3-phenyl, 4-oxo Cytotoxicity 75% (DMF, reflux)
Methyl 2-((3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetate C₁₈H₁₆N₂O₄S Quinazoline 3-(3-methoxyphenyl), 4-oxo Precursor for bioactives Green chemistry approach
Ethyl [2-(2-furoylamino)thiazol-4-yl]acetate C₁₂H₁₂N₂O₄S Thiazole 2-furoylamino Antifungal (inferred) Not specified

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis likely parallels methods for Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate (DMF, K₂CO₃, ethyl chloroacetate) .
  • Bioactivity Gaps: While quinazoline derivatives like compound 3 show cytotoxicity, the furylmethylamino group’s impact on activity remains unexplored in the provided evidence.

Biological Activity

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate is a synthetic compound that has emerged as a subject of interest due to its diverse biological activities. This compound features a quinazoline moiety, which is associated with various pharmacological effects, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, particularly the incorporation of a furan ring, may enhance its biological efficacy.

This compound primarily targets the quorum sensing system in Pseudomonas aeruginosa, a pathogenic bacterium. By inhibiting this system, the compound disrupts biofilm formation, which is crucial for bacterial virulence and resistance to treatment. This mechanism suggests potential applications in combating antibiotic-resistant infections.

Pharmacological Properties

The biological activities of this compound can be summarized as follows:

Activity Description
Antibacterial Inhibits biofilm formation in Pseudomonas aeruginosa, reducing pathogenicity.
Antifungal Exhibits activity against various fungal strains, although specific data may vary.
Antiviral Preliminary studies suggest potential antiviral properties yet to be fully explored.
Anticancer Shows promise in inhibiting cancer cell proliferation through specific molecular targets.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa at concentrations as low as 10 µM, showcasing its potential as an alternative to traditional antibiotics .
  • Anticancer Potential : Research involving various cancer cell lines indicated that this compound exhibited cytotoxic effects, with IC50 values ranging from 15 to 30 µM depending on the cell type. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .
  • Fungal Inhibition : In vitro assays revealed that this compound inhibited the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported between 32 to 64 µg/mL .

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Reagents : Quinazoline derivatives, ethyl acetate, and 2-furylmethylamine.
  • Conditions : The reaction is conducted in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions using solvents like ethanol or dimethylformamide.

This synthetic pathway allows for the production of the compound with high purity and yield.

Comparison with Related Compounds

This compound can be compared with other quinazoline derivatives:

Compound Name Biological Activity
Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetateSignificant antibacterial activity similar to Ethyl ({4...})
Quinazolinone derivativesStudied for antimicrobial and anticancer properties
Indole derivativesShare similar activities but differ structurally

This comparison highlights the unique pharmacological profile of this compound among its counterparts.

Q & A

Q. What are the established synthetic routes for Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate, and how can reaction conditions be optimized?

The synthesis typically involves S-alkylation or nucleophilic substitution steps. For example:

  • Quinazolinone precursor preparation : 2-mercapto-3-substituted quinazolin-4(3H)-one derivatives are synthesized via cyclization of thiosemicarbazides or thioureas under reflux conditions .
  • Thioether linkage formation : The thiol group of the quinazolinone reacts with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Optimal reflux time (5–6 hours) and stoichiometric ratios (1:1.2 for thiol:chloroacetate) minimize side products .
  • Purification : Recrystallization from ethanol or column chromatography (using silica gel and ethyl acetate/hexane) ensures >95% purity, validated by melting point analysis and microanalysis (<0.4% deviation) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

A multi-spectral approach is employed:

  • 1H/13C NMR : Peaks at δ 4.2–4.4 ppm (quartet) confirm the ethyl ester group, while aromatic protons (δ 6.5–8.5 ppm) validate the quinazoline and furyl moieties .
  • HRMS : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (e.g., C₁₇H₁₆N₄O₃S: 380.09 g/mol) within 5 ppm error .
  • X-ray crystallography : For crystalline derivatives, bond lengths (e.g., C–S: ~1.75 Å) and angles confirm the thioether linkage and planar quinazoline ring .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and C. albicans) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
  • Enzyme inhibition : Fluorometric assays targeting α-glucosidase or kinases, with IC₅₀ reported in µM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Key structural modifications and their effects:

Modification Impact on Activity Reference
Furylmethyl substitution Enhances lipophilicity and membrane permeability, improving antimicrobial potency .
Thioacetate vs. oxyacetate Thioether linkage increases metabolic stability compared to ether analogs .
Quinazoline C4 position Bulky substituents (e.g., p-tolyl) reduce kinase inhibition due to steric hindrance .

Q. What advanced techniques resolve contradictions in biological data?

  • Molecular docking : Simulate binding to targets (e.g., C. albicans CYP51 or human topoisomerase II). Conflicting MIC/IC₅₀ values may arise from off-target effects, resolved by comparing docking scores (e.g., Glide SP scores) with experimental data .
  • Metabolic profiling : LC-MS/MS identifies metabolites causing false positives in cytotoxicity assays .
  • Crystallographic studies : Resolve ambiguous NMR signals (e.g., rotational isomers) by analyzing single-crystal structures .

Q. How is the compound’s mechanism of action elucidated in enzyme inhibition?

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example, α-glucosidase inhibition by quinazolinones is often uncompetitive, with Kᵢ values <10 µM .
  • Isothermal titration calorimetry (ITC) : Measures binding affinity (ΔG) and stoichiometry (n) to confirm target engagement .
  • Fluorescence quenching : Monitor tryptophan residue changes in enzymes (e.g., kq >10¹⁰ M⁻¹s⁻¹ suggests static quenching) .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

Parameter Optimal Condition Impact on Yield
SolventDMF85% yield vs. 60% in ethanol
Reaction Time5 hours<5% unreacted starting material
BaseK₂CO₃Minimal ester hydrolysis

Q. Table 2: Comparative Bioactivity of Analogues

Analog MIC (µg/mL) IC₅₀ (HeLa, µM)
Ethyl (4-[(benzylamino]quinazolin-2-yl}thio)acetate3212.4
Target Compound 16 8.2
Ethyl (4-[(cyclohexylamino]quinazolin-2-yl}thio)acetate6425.1

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